

# Spectroscopic data for Dimethyl pimelate (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of **Dimethyl Pimelate** 

This guide provides a comprehensive overview of the spectroscopic data for **Dimethyl pimelate** (CAS No: 1732-08-7), tailored for researchers, scientists, and professionals in drug development.[1][2][3] It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Furthermore, this document outlines the experimental protocols for obtaining such data and includes a logical workflow diagram for spectroscopic analysis.

#### Molecular Structure:

- Chemical Name: Dimethyl heptanedioate[4][5]
- Synonyms: **Dimethyl pimelate**, Pimelic acid dimethyl ester[4][5]
- Molecular Formula: C<sub>9</sub>H<sub>16</sub>O<sub>4</sub>[1][3][4]
- Molecular Weight: 188.22 g/mol [3][4]
- Chemical Structure: CH<sub>3</sub>O<sub>2</sub>C(CH<sub>2</sub>)<sub>5</sub>CO<sub>2</sub>CH<sub>3</sub>

# **Spectroscopic Data Presentation**

The following sections summarize the key spectroscopic data for **Dimethyl pimelate**.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Data for **Dimethyl Pimelate** (Solvent: CDCl<sub>3</sub>, Reference: TMS, Field

Strength: 400 MHz)[1][6]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.67	Singlet (s)	6H	N/A	2 x O-CH₃
2.30	Triplet (t)	4H	7.5 Hz	2 x -CH <sub>2</sub> -COO-
1.63	Quintet	4H	7.5 Hz	2 x -CH <sub>2</sub> - CH <sub>2</sub> COO-
1.35	Multiplet (m)	2H	N/A	-CH2-CH2-CH2-

Table 2: 13C NMR Data for **Dimethyl Pimelate** (Solvent: CDCl<sub>3</sub>)[1][7]

Chemical Shift (δ) ppm	Assignment
174.1	2 x C=O
51.4	2 x O-CH₃
34.0	2 x -CH <sub>2</sub> -COO-
28.8	-CH2-CH2-CH2-
24.8	2 x -CH <sub>2</sub> -CH <sub>2</sub> COO-

## **Infrared (IR) Spectroscopy**

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.



Table 3: IR Absorption Data for **Dimethyl Pimelate** (Sample Preparation: Liquid Film)[1]

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2950, 2855	Strong	C-H stretch (alkane)
1738	Strong, Sharp	C=O stretch (ester)
1437	Medium	C-H bend (CH <sub>2</sub> )
1170	Strong	C-O stretch (ester)

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.[5]

Table 4: Mass Spectrometry Data for **Dimethyl Pimelate** 

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
188	5	[M] <sup>+</sup> (Molecular Ion)
157	45	[M - OCH₃] <sup>+</sup>
129	100	[M - COOCH₃] <sup>+</sup>
98	50	[C5H6O2] <sup>+</sup>
87	60	[C <sub>4</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>
59	40	[COOCH <sub>3</sub> ] <sup>+</sup>
55	75	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are generalized but detailed protocols for acquiring the spectroscopic data presented above.



#### **NMR Spectroscopy Protocol**

- Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of **Dimethyl pimelate** in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl<sub>3</sub>).[6][7] A small amount of an internal standard, such as Tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.
- Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The data is acquired on a 400 MHz NMR spectrometer.[1][6] For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.[8] For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral window, a 30-45° pulse, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is processed by applying a
  Fourier transform. Phase and baseline corrections are performed, and the signals are
  integrated. Chemical shifts are reported in parts per million (ppm) relative to the internal
  standard.

### **IR Spectroscopy Protocol**

- Sample Preparation (Neat/Liquid Film): As Dimethyl pimelate is a liquid at room temperature, the neat liquid film method is appropriate.[3][9] A single drop of the liquid is placed on the surface of a salt plate (e.g., KBr or NaCl). A second salt plate is carefully placed on top to create a thin, uniform film of the sample between the plates.[10]
- Data Acquisition: The salt plate assembly is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty spectrometer chamber is collected first.
   [9] Subsequently, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum. Data is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum is analyzed to identify the key absorption bands. The frequencies of these bands (in cm<sup>-1</sup>) are correlated with specific molecular vibrations and functional groups.



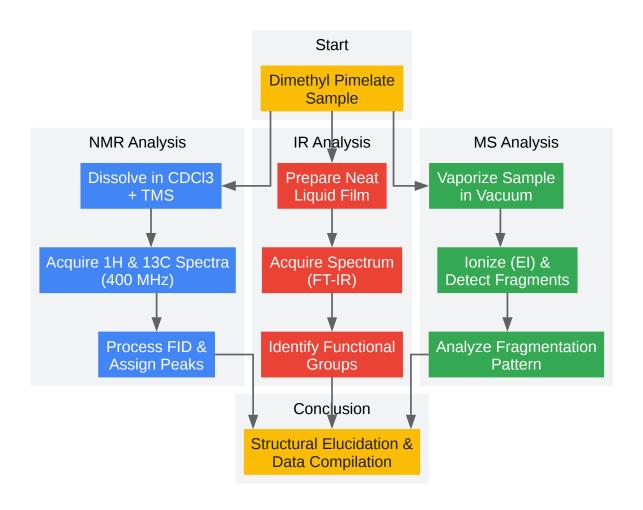
#### **Mass Spectrometry Protocol**

- Sample Introduction: A small amount of the **Dimethyl pimelate** sample is introduced into the
  mass spectrometer, typically via direct insertion probe or after separation by Gas
  Chromatography (GC/MS). The sample is vaporized in a high vacuum environment.
- Ionization (Electron Ionization EI): The gaseous molecules are bombarded with a highenergy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+), and also induces fragmentation into smaller, charged ions.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which reveals the molecular weight and provides a fragmentation "fingerprint" of the molecule.

# **Visualization of Analytical Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Dimethyl pimelate**.





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Caption: Workflow for Spectroscopic Analysis of **Dimethyl Pimelate**.

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